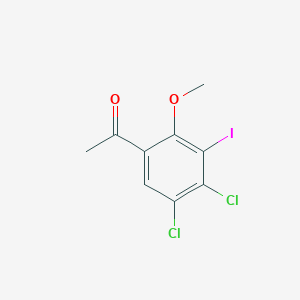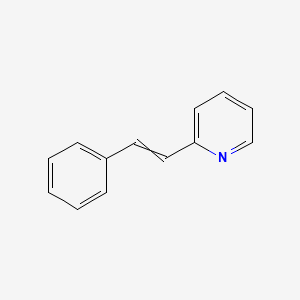
3-(NAPHTHALEN-1-YL)FURAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(NAPHTHALEN-1-YL)FURAN: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring substituted with a naphthalene moiety at the third position. The molecular formula of this compound is C14H10O , and it has a molecular weight of 194.23 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 3-(NAPHTHALEN-1-YL)FURAN, can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring . Another method is the Feist-Benary synthesis , which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes. For example, the copper-catalyzed synthesis of furans is widely used due to its efficiency and high yield . The reaction typically involves the cyclization of appropriate precursors in the presence of copper salts under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(NAPHTHALEN-1-YL)FURAN, like other furan derivatives, can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form maleic anhydride or other oxygenated products.
Reduction: Reduction of furans can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products:
Oxidation: Maleic anhydride and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furans.
Wissenschaftliche Forschungsanwendungen
3-(NAPHTHALEN-1-YL)FURAN has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(NAPHTHALEN-1-YL)FURAN involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, furan derivatives have been shown to inhibit enzymes like protein tyrosine phosphatases and cyclooxygenases , which are involved in inflammatory and cancer pathways .
Vergleich Mit ähnlichen Verbindungen
3-(NAPHTHALEN-1-YL)FURAN can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Another furan derivative with applications in biofuel production.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Naphthalene derivatives: Compounds like naphthalene-1,4-diol, which have different substitution patterns but similar aromatic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan and naphthalene derivatives .
Eigenschaften
CAS-Nummer |
560993-90-0 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-naphthalen-1-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
InChI-Schlüssel |
XFXXHKSPWRZNSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)







![6-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8765045.png)

